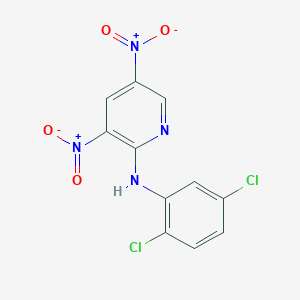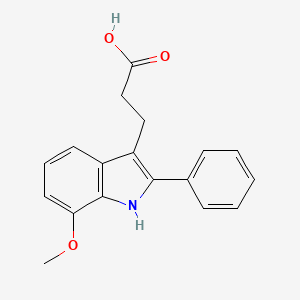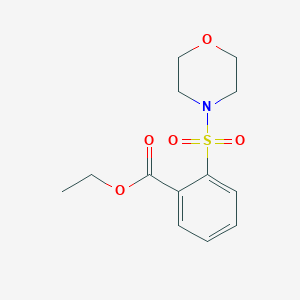![molecular formula C22H26N2O B2946194 N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide CAS No. 726144-61-2](/img/structure/B2946194.png)
N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide” is a chemical compound with a molecular formula of C24H37NO . It is a derivative of adamantane, a type of compound known for its high reactivity and potential for various applications .
Synthesis Analysis
The synthesis of adamantane derivatives involves various methods. One such method involves the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes . Another approach involves the Chan–Lam reaction, which is a copper(II)-catalyzed reaction of amines with arylboronic acids .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the adamantane fragment. The adamantane fragment is known for its unique cage-like structure, which contributes to the compound’s unique properties .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The specific chemical reactions that “this compound” undergoes would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the compound has a molecular weight of 355.557 Da .作用机制
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique structure and properties .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating enzymatic activity .
Biochemical Pathways
Adamantane derivatives can influence various biochemical processes, including signal transduction, metabolic pathways, and cellular homeostasis .
Pharmacokinetics
Adamantane derivatives are generally known for their lipophilic nature, which can influence their absorption and distribution within the body .
Result of Action
Adamantane derivatives can induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular functions .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of adamantane derivatives .
实验室实验的优点和局限性
One of the main advantages of using N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide in lab experiments is its specificity for the glutamate receptor, which allows researchers to study the receptor's role in various physiological and pathological processes. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide, including:
1. Development of novel this compound analogs with improved pharmacological properties.
2. Investigation of the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Study of the interaction between this compound and other neurotransmitter systems.
4. Development of new methods for delivering this compound to the brain.
5. Investigation of the long-term effects of this compound on synaptic plasticity and cognitive function.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound modulates the activity of the glutamate receptor, which is involved in various physiological and pathological processes. This compound has been shown to have a variety of biochemical and physiological effects, including enhancing synaptic plasticity and improving cognitive function. While this compound has some limitations, there are several future directions for the study of this compound, including the development of novel analogs and investigation of its role in neurodegenerative diseases.
合成方法
The synthesis of N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide involves the reaction of 1-adamantanamine with 3-bromopropiophenone to form 1-(adamantan-1-yl)ethyl-3-bromopropiophenone, which is then treated with sodium cyanide to produce this compound. The purity of this compound can be improved by recrystallization from ethanol.
科学研究应用
N-[1-(adamantan-1-yl)ethyl]-2-cyano-3-phenylprop-2-enamide has been widely used in scientific research as a tool to study the glutamate receptor and its role in various physiological and pathological processes. This compound has been shown to modulate the activity of both metabotropic and ionotropic glutamate receptors, which are involved in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
属性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-cyano-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-15(22-11-17-7-18(12-22)9-19(8-17)13-22)24-21(25)20(14-23)10-16-5-3-2-4-6-16/h2-6,10,15,17-19H,7-9,11-13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWWBERJUGVXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C(=CC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[3-[(3,4-dichlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2946111.png)



![3-[(2-Bromo-4-fluorophenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2946117.png)

![2-[(Oxolan-3-yl)methyl]-1H-imidazole](/img/structure/B2946123.png)

![Tert-butyl 5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2946125.png)
![(2-naphthylmethyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2946127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2946128.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2946129.png)
![N4-(3,4-dimethylphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2946130.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2946131.png)
